molecular formula C19H22N2O3 B8710155 3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

Cat. No. B8710155
M. Wt: 326.4 g/mol
InChI Key: AKLFMDKDRJKCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Tert-butylphenoxy)acetamido]benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Tert-butylphenoxy)acetamido]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Tert-butylphenoxy)acetamido]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)14-7-9-16(10-8-14)24-12-17(22)21-15-6-4-5-13(11-15)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22)

InChI Key

AKLFMDKDRJKCOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-methyl-phenoxyacetic acid (100 mg, 0.6 mmol), 3-amino benzamide (163.86 mg, 1.2 mmol), HOBT (162 mg, 1.2 mmol) and DIPEA (155 mg, 1.2 mmol) in DMF (6 ml) was added EDC (230.8 mg, 1.2 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mixture of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)-acetylamino]-benzamide as a colorless solid (133 mg, 78% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
163.86 mg
Type
reactant
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
230.8 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (4-nitrophenoxy)-acetic acid (100 mg, 0.5 mmol), 3-amino benzamide (103.5 mg, 0.76 mmol), HOBt (102.81 mg, 0.76 mmol) and DIPEA (98.34 mg, 0.76 mmol) in DMF (2 ml) was added EDC (145.86 mg, 0.76 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mixture of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9-2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)acetylamino]-benzamide as a colorless solid (135 mg, 81% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
103.5 mg
Type
reactant
Reaction Step One
Name
Quantity
102.81 mg
Type
reactant
Reaction Step One
Name
Quantity
98.34 mg
Type
reactant
Reaction Step One
Name
Quantity
145.86 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (4-tert-butyl-phenoxy)acetic acid (125 mg, 0.6 mmol), 3-amino benzamide (163.5 mg, 1.2 mmol), HOBT (162 mg, 1.2 mmol) and DIPEA (155 mg, 1.2 mmol) in DMF (6 ml) was added EDC (230.05 mg, 1.2 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mix of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)-acetylamino]-benzamide as a colorless solid (168 mg, 85.75% yield).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
163.5 mg
Type
reactant
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
230.05 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.